
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 5th position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves the bromination of a precursor compound followed by cyclization and hydroxylation steps. One common method involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to cyclization and hydroxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets. It can be used as a probe to study enzyme mechanisms and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzazepine derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. This compound may exhibit similar pharmacological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
- 7-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one
Comparison: Compared to these similar compounds, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is unique due to the presence of the hydroxyl group at the 5th position. This functional group can significantly influence the compound’s reactivity and interactions with biological targets. Additionally, the bromine atom at the 7th position provides opportunities for further functionalization through substitution reactions .
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-7-6-12-4-3-10(13)9(7)5-8/h1-2,5,10,12-13H,3-4,6H2 |
Clave InChI |
IZNUDPIETSKKNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C(C1O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



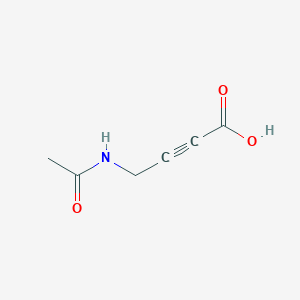

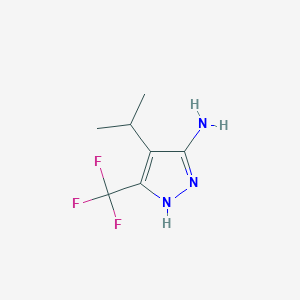
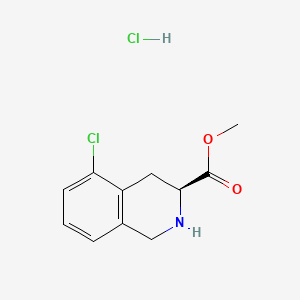
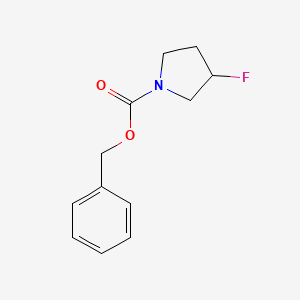
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
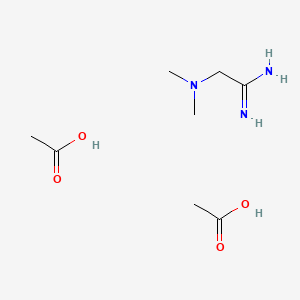
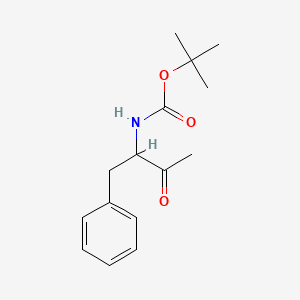
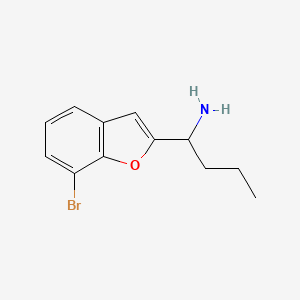
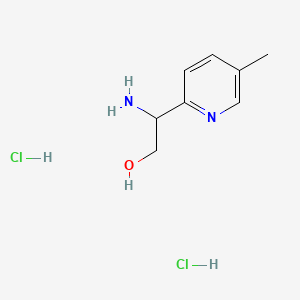
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
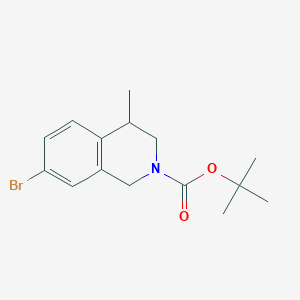
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
